2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride

Antimycobacterial DprE1 Inhibition Broad-Spectrum

This spirocyclic diamine hydrochloride is an essential building block for antimycobacterial BTZ derivatives and sigma receptor modulators. Its conformationally rigid 2-benzyl-2,7-diazaspiro[3.5]nonane core delivers nanomolar potency against drug-resistant TB (MIC <0.016 μg/mL) and broad NTM coverage—profiles unattainable with generic piperazine or unsubstituted spiro cores. Substitution risks complete loss of target engagement and functional selectivity. Procure this specific compound to ensure experimental reproducibility and advance your medicinal chemistry program without compromising bioactivity.

Molecular Formula C14H21ClN2
Molecular Weight 252.78 g/mol
CAS No. 2177265-01-7
Cat. No. B1383944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride
CAS2177265-01-7
Molecular FormulaC14H21ClN2
Molecular Weight252.78 g/mol
Structural Identifiers
SMILESC1CNCCC12CN(C2)CC3=CC=CC=C3.Cl
InChIInChI=1S/C14H20N2.ClH/c1-2-4-13(5-3-1)10-16-11-14(12-16)6-8-15-9-7-14;/h1-5,15H,6-12H2;1H
InChIKeyHJBDVPZWQXCMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride (CAS 2177265-01-7): A Strategic Spirocyclic Scaffold for Antimycobacterial and Sigma Receptor Drug Discovery


2-Benzyl-2,7-diazaspiro[3.5]nonane hydrochloride (CAS 2177265-01-7) is the hydrochloride salt of a spirocyclic diamine featuring a conformationally constrained 2,7-diazaspiro[3.5]nonane core bearing an N-benzyl substituent. This core has emerged as a key pharmacophore for developing potent antimycobacterial agents and sigma receptor (SR) ligands [1][2]. It serves as a critical synthetic intermediate for constructing benzothiazinone (BTZ) derivatives and other bioactive molecules. Unlike simpler acyclic amines or monocyclic piperazine analogs, the rigid spirocyclic architecture imparts a defined three-dimensional geometry that is essential for target engagement, as evidenced by its successful incorporation into lead compounds with nanomolar potency and broad-spectrum activity [3].

Procurement Risk Assessment: Why Structural Analogs Cannot Substitute for 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride in Target-Based Discovery


Substituting 2-benzyl-2,7-diazaspiro[3.5]nonane hydrochloride with a generic piperazine, homopiperazine, or an unsubstituted 2,7-diazaspiro[3.5]nonane core introduces significant scientific and procurement risk. The specific 2-benzyl substitution pattern is not a trivial decoration; it is a critical determinant of biological activity and spectrum. Evidence shows that while the 2,7-diazaspiro[3.5]nonane core is fundamental for sigma receptor (S1R) binding, its functional output (agonist vs. antagonist) is exquisitely sensitive to N-substitution, with closely related analogs yielding completely opposing in vivo effects [1]. Similarly, in the antimycobacterial arena, lead benzothiazinones containing this specific moiety achieve broad-spectrum activity against both Mycobacterium tuberculosis (MTB) and nontuberculous mycobacteria (NTM), a profile that has not been demonstrated for earlier BTZ candidates like PBTZ169 [2]. Therefore, attempting to replace this compound with a seemingly similar alternative could lead to a complete loss of the desired target engagement, functional selectivity, or antimicrobial spectrum, invalidating comparative studies and derailing project timelines.

Quantitative Differentiation of 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride: Head-to-Head Evidence for Procurement Decisions


Broad-Spectrum Antimycobacterial Activity: Overcoming the NTM Resistance Barrier of PBTZ169

A major liability of the clinical-stage BTZ DprE1 inhibitor PBTZ169 is its inactivity against nontuberculous mycobacteria (NTM) due to a Cys387Ala target mutation. In contrast, lead compound B2, which incorporates the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, demonstrates potent activity against both MTB (MIC < 0.01 μg/mL) and NTM strains (MIC range: < 0.03125–2.5 μg/mL) [1]. This broad-spectrum activity is mechanistically linked to the formation of a stable electrostatic interaction between the R-enantiomer (B2-1) and the conserved Asp326 residue of M. abscessus DprE1 [2].

Antimycobacterial DprE1 Inhibition Broad-Spectrum

Exceptional Potency Against Drug-Resistant M. tuberculosis (MTB)

In a systematic study of benzothiazinone (BTZ) derivatives, the incorporation of the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety resulted in compounds with exceptional potency. Specifically, with one exception, all synthesized derivatives exhibited excellent in vitro activity against both drug-sensitive and clinically isolated multidrug-resistant M. tuberculosis (MTB) strains, with Minimum Inhibitory Concentrations (MICs) of less than 0.016 μg/mL [1]. This represents a 1.5- to 3-fold improvement in potency compared to many earlier BTZ leads, which typically display MICs in the range of 0.01-0.04 μg/mL.

Antitubercular Drug-Resistant DprE1 Inhibition

Enhanced In Vivo Pharmacokinetics vs. Clinical Candidate PBTZ169

The benzylic substitution on the 2,7-diazaspiro[3.5]nonane core contributes to improved drug-like properties. In a head-to-head in vivo study, lead compound 2d, featuring a methyl group at the benzylic carbon of the 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, demonstrated better pharmacokinetic (PK) profiles than the clinical-stage BTZ candidate PBTZ169 [1]. This improvement translated to significant efficacy and good safety in an acute mouse model of TB [2].

Pharmacokinetics In Vivo Efficacy Antitubercular

Functional Tuning of Sigma-1 Receptor (S1R) Ligands: Agonism vs. Antagonism

The 2,7-diazaspiro[3.5]nonane core is a validated scaffold for developing high-affinity S1R ligands, with notable compounds exhibiting low nanomolar binding affinities (e.g., Ki values of 2.7–13 nM) [1]. Critically, the substitution pattern on this core dictates the functional outcome in vivo. Compound 5b (AB21), derived from this core, acts as an S1R antagonist and produces a robust antiallodynic effect in a mouse model of neuropathic pain (maximum effect at 20 mg/kg). In stark contrast, compound 4b (AD186), a structurally similar analog sharing the same core, acts as an S1R agonist and is completely devoid of this analgesic effect [2]. The functional profile is directly linked to the specific substitution on the spirocyclic core.

Sigma Receptor Analgesia Neuropathic Pain

Procurement-Driven Application Scenarios for 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride (CAS 2177265-01-7)


1. Broad-Spectrum Antimycobacterial Lead Optimization and DprE1 Inhibitor Development

This compound is an essential starting material for synthesizing next-generation benzothiazinone (BTZ) derivatives aimed at treating infections caused by both M. tuberculosis (MTB) and nontuberculous mycobacteria (NTM). Its use is justified when the research goal is to overcome the spectrum limitations of earlier BTZs like PBTZ169, which are inactive against NTM. The evidence shows that the resulting 2-benzyl-2,7-diazaspiro[3.5]nonane BTZs achieve potent, broad-spectrum activity (MTB MIC < 0.01 μg/mL; NTM MIC < 0.03125–2.5 μg/mL) via a novel interaction with the conserved DprE1 Asp326 residue [1].

2. Synthesis of Ultra-Potent Antitubercular Agents Targeting Multidrug-Resistant Strains

Procurement of this building block is indicated for medicinal chemistry programs focused on achieving sub-0.016 μg/mL potency against both drug-sensitive and multidrug-resistant M. tuberculosis strains. As demonstrated by Wang et al., derivatives incorporating this moiety consistently achieve MIC values below 0.016 μg/mL, a benchmark of exceptional potency. Furthermore, lead compounds from this series have shown superior in vivo PK profiles and significant efficacy in acute mouse models of TB compared to the clinical candidate PBTZ169 [2].

3. Structure-Activity Relationship (SAR) Studies for Sigma-1 Receptor (S1R) Functional Selectivity

Researchers investigating S1R biology and pharmacology can use this compound as a key intermediate for exploring how N-substitution on the 2,7-diazaspiro[3.5]nonane core dictates functional output (agonist vs. antagonist). The core is validated to produce high-affinity S1R ligands (Ki values in low nM range). Critically, evidence shows that subtle changes in the substitution pattern can completely invert the in vivo functional effect, as seen with compounds 5b (analgesic antagonist) and 4b (inactive agonist) [3]. This makes the core an ideal platform for developing tool compounds or therapeutic leads with precisely defined S1R pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Benzyl-2,7-Diazaspiro[3.5]Nonane Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.